Product packaging for Artelastocarpin(Cat. No.:)

Artelastocarpin

Cat. No.: B1257415
M. Wt: 506.6 g/mol
InChI Key: RHDAYJFHJLSBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artelastocarpin is a natural prenylated flavonoid isolated from species of the Artocarpus genus, such as Artocarpus elasticus . It belongs to a class of compounds known for increased lipophilicity and enhanced interaction with biological membranes compared to their non-prenylated counterparts . This compound has demonstrated significant bioactivities in scientific research, showing potent growth inhibitory effects on a panel of human tumor cell lines, including breast adenocarcinoma, renal cancer, and melanoma . Furthermore, this compound exhibits notable immunomodulatory properties. Studies show it acts as a potent suppressor of the mitogenic response of human peripheral lymphocytes to phytohemagglutinin (PHA), indicating its ability to interfere with lymphocyte proliferation, a key process in the immune response . The potency of this antiproliferative effect on lymphocytes is dependent on structural features, particularly C-8 prenylation . As a research reagent, this compound is a valuable tool for investigating the mechanisms of cell proliferation, immune response modulation, and the biological roles of prenylated flavonoids. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O7 B1257415 Artelastocarpin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

3,9,11-trihydroxy-6-(2-hydroxypropan-2-yl)-10,12-bis(3-methylbut-2-enyl)-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-25(32)20(11-8-16(3)4)29-24(26(19)33)27(34)21-14-23(30(5,6)35)36-22-13-17(31)9-12-18(22)28(21)37-29/h7-9,12-13,23,31-33,35H,10-11,14H2,1-6H3

InChI Key

RHDAYJFHJLSBED-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)O)CC=C(C)C)O)C

Synonyms

artelastocarpin

Origin of Product

United States

Isolation and Advanced Characterization Methodologies for Artelastocarpin

Chromatographic Separations for Artelastocarpin Purification

The isolation of this compound from its natural source, typically the wood of Artocarpus elasticus, involves a series of sophisticated chromatographic techniques to separate it from a complex mixture of other phytochemicals. researchgate.netmuni.cz

High-Performance Liquid Chromatography (HPLC) Techniques for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound. researchgate.netdntb.gov.uammv.org This method offers high resolution and sensitivity, making it ideal for separating structurally similar flavonoids. torontech.commeasurlabs.com In a typical HPLC protocol for this compound, a reversed-phase column (e.g., C18) is employed. mmv.org The mobile phase often consists of a gradient mixture of solvents, such as acetonitrile (B52724) and water, which allows for the efficient elution and separation of compounds based on their polarity. mmv.orgbelspo.be The purity of the isolated this compound is often assessed to be greater than or equal to 99% by HPLC analysis. researchgate.net

Countercurrent Chromatography (CCC) and this compound Enrichment

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. americanlaboratory.comnih.gov This makes it particularly suitable for the enrichment and preparative-scale separation of natural products like this compound. mdpi.comresearchgate.netalga.cz In CCC, the compound is partitioned between two immiscible liquid phases, allowing for the separation of components based on their differential partitioning. americanlaboratory.com This technique is valuable in the initial stages of purification to enrich the fraction containing this compound before final polishing with methods like HPLC.

Flash Chromatography and Preparative-Scale Isolation of this compound

For the initial, large-scale purification of this compound from crude plant extracts, flash chromatography is a widely used and efficient method. biotage.comrochester.eduteledynelabs.com This technique utilizes a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent system is passed through the column under pressure. reachdevices.comepfl.ch This allows for a rapid and effective separation of compounds based on their polarity. reachdevices.com Flash chromatography serves as a crucial preliminary step to isolate a fraction rich in this compound, which can then be subjected to further purification by more refined techniques like preparative HPLC. biotage.com

Spectroscopic and Spectrometric Approaches for this compound Structure Elucidation

Once a pure sample of this compound is obtained, its molecular structure is elucidated using a combination of advanced spectroscopic and spectrometric methods. researchgate.netmuni.czthieme-connect.communi.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds like this compound. wikipedia.orglibretexts.org It provides information about the carbon-hydrogen framework of the molecule. muni.czthieme-connect.communi.czrsc.org

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound. rsc.orghmdb.ca The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. libretexts.org The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. awi.denih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is based on typical values found in the literature and may vary slightly depending on the solvent and instrument used)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-66.45s
H-2'7.20d8.5
H-6'7.10d8.5
H-3''3.35d7.0
H-4''5.25t7.0
H-1'''1.80s
H-5'''1.65s
5-OH13.20s

This table is a representative example and specific values should be referenced from primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is based on typical values found in the literature and may vary slightly depending on the solvent and instrument used)

CarbonChemical Shift (δ, ppm)
C-2158.5
C-3122.0
C-4182.5
C-5161.8
C-698.5
C-7164.5
C-8105.0
C-9156.0
C-10103.8
C-1'121.5
C-2'130.0
C-3'115.5
C-4'159.0
C-5'115.5
C-6'130.0
C-1''21.5
C-2''122.5
C-3''131.0
C-4''25.8
C-5''17.8

This table is a representative example and specific values should be referenced from primary literature.

2D NMR (COSY, HSQC, HMBC, NOESY) for this compound Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural determination of complex organic molecules like this compound. emerypharma.comnumberanalytics.com By providing correlations between different nuclei, 2D NMR experiments offer a detailed map of the molecule's connectivity and spatial arrangement. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system. sdsu.edu For this compound, COSY spectra would highlight the relationships between protons on the flavonoid backbone and within the prenyl side chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for assigning the carbon signals in this compound's ¹³C NMR spectrum based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This "through-space" correlation is critical for determining the stereochemistry and conformation of this compound, revealing how different parts of the molecule are oriented relative to each other. nih.gov

A combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. researchgate.netyoutube.com

Table 1: Representative 2D NMR Data Interpretation for this compound Substructures

ExperimentCorrelation TypeInformation Gained for this compound Structure
COSY ¹H-¹HIdentifies neighboring protons in the aromatic rings and prenyl chains.
HSQC ¹H-¹³C (one-bond)Links specific protons to their directly attached carbon atoms.
HMBC ¹H-¹³C (multiple-bond)Connects the prenyl substituents to the flavonoid core and confirms the overall carbon framework.
NOESY ¹H-¹H (through-space)Determines the spatial arrangement and stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. bu.edu.eglibretexts.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places. utoronto.ca This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org For this compound, HRMS analysis, often using techniques like electrospray ionization (ESI), provides an exact mass that can be used to calculate a unique and unambiguous molecular formula. researchgate.netyoutube.com For instance, the molecular formula of a related compound, artelasticin, was determined to be C₃₀H₃₄O₆ through high-resolution electrospray ionization mass spectrometry. portlandpress.com

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. amazonaws.comwikipedia.org The way a molecule breaks apart provides valuable clues about its structure. libretexts.org For this compound, MS/MS analysis would reveal characteristic losses of its prenyl side chains and fragmentation of the flavonoid core, helping to confirm the connectivity and arrangement of its different structural components. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Determination

Vibrational Spectroscopy (IR, UV-Vis) in this compound Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic properties of a molecule. libretexts.orgdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in this compound. For example, the IR spectrum would show characteristic peaks for hydroxyl (-OH) groups, carbonyl (C=O) groups of the flavone (B191248) structure, and carbon-carbon double bonds (C=C) in the aromatic rings and prenyl chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. uni-muenchen.de The UV-Vis spectrum of a flavonoid like this compound typically shows characteristic absorption bands that are indicative of its conjugated system. muni.cz These bands can help to confirm the flavone chromophore and the presence of various substituents on the aromatic rings. thieme-connect.de

Table 2: Expected Vibrational Spectroscopy Data for this compound

SpectroscopyWavelength/Wavenumber RangeCorresponding Structural Feature in this compound
IR ~3200-3600 cm⁻¹O-H stretching (hydroxyl groups)
IR ~1650 cm⁻¹C=O stretching (flavone carbonyl)
IR ~1600, 1500 cm⁻¹C=C stretching (aromatic rings)
UV-Vis ~250-280 nm (Band II)Benzoyl system absorption
UV-Vis ~300-380 nm (Band I)Cinnamoyl system absorption

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for this compound Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the stereochemistry of chiral molecules like this compound. mgcub.ac.inwikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. ubc.canih.gov

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light. ubc.ca An optically active compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, which can be correlated to its absolute configuration. muni.cz

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The resulting ORD curve can also be used to determine the stereochemistry of a compound. mgcub.ac.in

For this compound, which possesses stereogenic centers, CD and ORD analyses are crucial for establishing its absolute three-dimensional structure. tjnpr.org

Biosynthetic Pathways and Metabolic Engineering of Artelastocarpin

Precursor Identification and Incorporation Studies for Artelastocarpin Biosynthesis

The biosynthesis of this compound, like other prenylated flavonoids, begins with precursors from primary metabolism. The foundational flavonoid skeleton is derived from the phenylpropanoid and polyketide pathways. L-phenylalanine or L-tyrosine, products of the shikimate pathway, serve as the initial building blocks. mdpi.comnih.gov

A series of enzymatic reactions convert these amino acids into coumaroyl-CoA, a key intermediate. nih.gov This process involves the enzymes phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comnih.gov Concurrently, the polyketide pathway provides three molecules of malonyl-CoA. The condensation of coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), yields a chalcone scaffold. mdpi.comnih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin (B18129), which is a central precursor to a wide array of flavonoids. mdpi.com

The characteristic prenyl group of this compound is synthesized through the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com These pathways generate the isoprenoid units, dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are the prenyl donors for the subsequent prenylation step.

Incorporation studies, which involve feeding isotopically labeled precursors to the producing organism and tracing their integration into the final product, are essential for confirming these biosynthetic origins. While specific studies on this compound are not extensively detailed in the available literature, the well-established general flavonoid and isoprenoid biosynthetic pathways provide a robust framework for understanding its formation. mdpi.comnih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, each step being catalyzed by a specific enzyme. These enzymes are responsible for the construction of the flavonoid core and its subsequent modifications, including prenylation and cyclization, which lead to the final complex structure of this compound.

The identification of genes encoding the enzymes of the this compound biosynthetic pathway is a critical step toward understanding and manipulating its production. This process typically involves a combination of bioinformatic approaches, transcriptomic analysis, and functional genomics. nih.govresearchgate.net

By analyzing the transcriptomes of Artocarpus species known to produce this compound, researchers can identify candidate genes that are highly expressed in tissues where the compound accumulates. nih.gov These candidate genes can then be compared to known flavonoid and terpene biosynthetic genes from other plant species to predict their function. researchgate.netuniv-st-etienne.fr

The key enzyme families involved in the biosynthesis of the flavonoid backbone include:

Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form the chalcone scaffold. mdpi.com

Chalcone Isomerase (CHI): Isomerizes the chalcone into a flavanone. mdpi.com

Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavone (B191248) Synthase (FNS): These enzymes further modify the flavanone core to create the specific flavone structure of this compound.

A crucial class of enzymes in this compound biosynthesis are the prenyltransferases (PTs) . These enzymes catalyze the attachment of a prenyl group from DMAPP or IPP onto the flavonoid skeleton. mdpi.commdpi.com The specific PTs involved determine the position and stereochemistry of the prenyl moiety, which is a key determinant of the biological activity of the final molecule. Identifying and characterizing these PTs is a major focus of research in this area.

To confirm the function of candidate genes identified through genomic and transcriptomic studies, they are often expressed in a heterologous host system, such as E. coli or yeast. nih.govnih.gov This process, known as recombinant expression, allows for the production of large quantities of the enzyme for in vitro characterization. ijbiotech.comresearchgate.net

Once the recombinant enzyme is purified, its activity can be tested through a variety of assays. nih.govijbiotech.com For example, the activity of a candidate prenyltransferase can be assayed by incubating the purified enzyme with the flavonoid precursor and the prenyl donor (DMAPP or IPP). The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the formation of the prenylated flavonoid. ijbiotech.com

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) can also be determined to understand the enzyme's efficiency and substrate specificity. researchgate.net These assays are crucial for verifying the role of each enzyme in the this compound biosynthetic pathway and for providing the tools for chemoenzymatic synthesis and metabolic engineering.

Gene Identification and Characterization of this compound Biosynthetic Enzymes

Regulation of this compound Biosynthesis in Natural Systems

The production of this compound in Artocarpus species is tightly regulated at multiple levels. This regulation ensures that the compound is produced in the right tissues, at the right time, and in response to specific environmental or developmental cues.

The expression of the biosynthetic genes is controlled by a complex network of transcription factors. mdpi.comnih.gov These regulatory proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, either activating or repressing their transcription. nih.gov Environmental stressors, such as pathogen attack or UV radiation, can trigger signaling cascades that lead to the activation of these transcription factors, resulting in increased production of this compound, which may function as a phytoalexin to protect the plant. mdpi.comnih.gov

Hormonal regulation also plays a significant role. Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid are known to be involved in the regulation of secondary metabolite biosynthesis in plants and likely influence the production of this compound. frontiersin.org

Understanding the natural regulatory mechanisms of this compound biosynthesis is essential for developing strategies to enhance its production in its native plant hosts or in engineered microbial systems.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules like this compound in a more efficient and sustainable manner. mdpi.comnih.gov This approach can overcome some of the challenges associated with total chemical synthesis, such as the need for harsh reaction conditions and the difficulty of achieving high stereoselectivity. mdpi.comrsc.org

A typical chemoenzymatic strategy for this compound would involve the chemical synthesis of a flavonoid precursor, which is then subjected to one or more enzymatic transformations. For example, the unprenylated flavonoid core could be synthesized chemically and then prenylated using a recombinant prenyltransferase enzyme. mdpi.com This approach allows for the precise control of the prenylation step, which is often difficult to achieve through purely chemical methods.

The use of immobilized enzymes can further enhance the efficiency and reusability of the biocatalyst, making the process more cost-effective and scalable. mdpi.com As more enzymes from the this compound biosynthetic pathway are identified and characterized, more sophisticated chemoenzymatic routes will become possible, potentially enabling the synthesis of a wide range of this compound analogs with novel biological activities.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering aims to modify the metabolism of an organism to increase the production of a desired compound. dovepress.comnih.gov In the context of this compound, metabolic engineering strategies can be applied to either the native Artocarpus plants or to a heterologous microbial host. nih.govfrontiersin.org

In Artocarpus, gene overexpression or knockdown can be used to manipulate the biosynthetic pathway. For example, overexpressing a rate-limiting enzyme, such as a key prenyltransferase, could lead to increased flux through the pathway and higher yields of this compound. dovepress.com Conversely, down-regulating competing pathways that draw precursors away from this compound biosynthesis could also enhance its production. nih.gov

Heterologous production in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli offers several advantages, including faster growth rates and more straightforward genetic manipulation. frontiersin.orgrsc.org A common strategy involves introducing the entire this compound biosynthetic pathway into the host organism. This requires the identification and cloning of all the necessary genes, from the initial precursor-forming enzymes to the final tailoring enzymes. frontiersin.org

Further optimization can be achieved by:

Increasing precursor supply: Engineering the host's central metabolism to produce more of the required precursors, such as L-tyrosine and malonyl-CoA. nih.gov

Enzyme engineering: Modifying the biosynthetic enzymes to improve their activity, stability, or substrate specificity. rsc.org

Pathway balancing: Optimizing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. dovepress.com

These metabolic engineering strategies hold great promise for the sustainable and scalable production of this compound and other valuable plant-derived natural products.

Microbial Hosts for Heterologous this compound Production

Heterologous production, which involves engineering a host organism to produce a compound it does not naturally synthesize, represents a promising avenue for the sustainable and scalable production of complex plant metabolites like this compound. The primary microbial hosts investigated for flavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, owing to their fast growth rates, well-understood genetics, and established genetic engineering tools.

The production of this compound in a microbial host requires the functional expression of several plant-derived enzymes. The general biosynthetic pathway for prenylated flavonoids serves as a roadmap for this engineering effort. mdpi.com It begins with the synthesis of a flavonoid scaffold, naringenin chalcone, from L-phenylalanine or L-tyrosine through a series of enzymatic reactions. mdpi.com Key enzymes in this initial phase include phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and chalcone synthase (CHS). The resulting naringenin chalcone is then isomerized to naringenin by chalcone flavanone isomerase (CHI). mdpi.com

The defining step for this compound biosynthesis is the attachment of a prenyl group to the flavonoid core. This reaction is catalyzed by a specific prenyltransferase (PT), which transfers a prenyl moiety from a donor molecule like dimethylallyl pyrophosphate (DMAPP). mdpi.com The host microbe's native isoprenoid biosynthesis pathways, either the mevalonic acid (MVA) pathway found in yeast or the methylerythritol phosphate (MEP) pathway in bacteria, must be harnessed or enhanced to provide a sufficient supply of these prenyl donors. mdpi.com

Research into the heterologous production of prenylated flavonoids has demonstrated the feasibility of this approach, although significant challenges remain. For instance, engineered S. cerevisiae strains have been developed to produce 8-prenylnaringenin, a structurally related compound. researchgate.net While this demonstrates proof-of-concept, the yields achieved were modest, highlighting bottlenecks in the pathway, such as the efficiency and substrate specificity of the heterologously expressed enzymes, particularly the plant prenyltransferases. researchgate.netresearchgate.net Achieving high-level production of this compound would necessitate overcoming these hurdles through strategies like codon optimization of plant genes for the microbial host, protein engineering of enzymes to improve activity, and balancing metabolic flux to ensure an adequate supply of all necessary precursors.

Table 1: Key Enzyme Classes for Heterologous Production of a Prenylated Flavonoid

Enzyme ClassFunction in BiosynthesisEngineering Consideration
Phenylalanine Ammonia Lyase (PAL)Converts L-phenylalanine to cinnamic acid, the entry point for the phenylpropanoid pathway.Requires expression of a plant-derived PAL gene in the microbial host.
Cinnamate 4-hydroxylase (C4H) / Cytochrome P450 Reductase (CPR)Hydroxylates cinnamic acid. C4H is a P450 enzyme that requires a partner CPR for electron transfer.Co-expression of both C4H and a compatible CPR is necessary for function, which can be challenging in microbial systems.
4-Coumarate-CoA Ligase (4CL)Activates p-coumaric acid by attaching Coenzyme A.Selection of a 4CL with appropriate substrate specificity is important for pathway efficiency.
Chalcone Synthase (CHS)Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold.Requires sufficient intracellular pool of malonyl-CoA, which may need metabolic engineering of the host to increase supply.
Chalcone Flavanone Isomerase (CHI)Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).Generally an efficient enzyme, but its expression needs to be balanced with other pathway enzymes.
Prenyltransferase (PT)Transfers a prenyl group (e.g., from DMAPP) to the flavonoid backbone, the key step for creating prenylated flavonoids.This is often a rate-limiting step. Finding and expressing a specific, highly active PT is crucial and challenging. Requires an adequate supply of prenyl donors from the host's MVA or MEP pathway.

Plant Cell Culture and In Vitro Production of this compound

An alternative to microbial heterologous systems is the use of plant cell and tissue culture for the in vitro production of this compound. This approach involves growing plant cells, tissues (like callus), or organs in a sterile, controlled laboratory environment on a nutrient medium. plantcelltechnology.comtaylorfrancis.com A significant advantage of this method is that the cellular machinery is native to the compound's biosynthesis, potentially ensuring the correct folding, post-translational modification, and activity of complex enzymes like P450s and prenyltransferases.

The process typically begins with the establishment of a callus culture from a sterile piece of the source plant, known as an explant. plantcelltechnology.com This undifferentiated mass of cells can be maintained on a semi-solid medium or used to initiate a liquid suspension culture, which can be scaled up in bioreactors. frontiersin.org The composition of the culture medium, particularly the type and concentration of plant growth regulators like auxins and cytokinins, is critical for inducing callus formation and subsequent cell proliferation. sigmaaldrich.com

While plant cell cultures provide a more "natural" environment for biosynthesis, they are not without challenges. These systems often have much slower growth rates compared to microbes, and the production of desired secondary metabolites can be low or inconsistent. frontiersin.org Furthermore, cultured cells can sometimes produce a different profile of compounds than the parent plant. For example, studies on Maclura pomifera cell cultures showed an accumulation of certain prenylated flavonoids that differed from the profile of the mature plant. researchgate.net

To enhance the productivity of this compound in plant cell cultures, various strategies can be employed. Elicitation, the use of signaling molecules (elicitors) to trigger plant defense responses, is a common technique to stimulate the production of phytoalexins, a class of compounds that includes many prenylated flavonoids. mdpi.com Other optimization strategies include precursor feeding, where biosynthetic precursors are added to the culture medium, and process optimization within bioreactors to manage factors like shear stress, nutrient distribution, and oxygen levels. frontiersin.org

Table 2: Strategies for Enhancing Secondary Metabolite Production in Plant Cell Cultures

StrategyDescriptionObjective for this compound Production
Media OptimizationAdjusting the concentrations of macronutrients, micronutrients, vitamins, carbon source, and plant growth regulators (e.g., auxins, cytokinins).To establish a robustly growing cell line and to induce the biosynthetic pathway leading to this compound.
ElicitationAdding biotic (e.g., fungal extracts) or abiotic (e.g., heavy metals, jasmonic acid) stressors to the culture.To trigger defense responses and upregulate the production of this compound as a phytoalexin.
Precursor FeedingSupplying the culture with biosynthetic intermediates, such as L-phenylalanine or naringenin.To bypass potential early bottlenecks in the biosynthetic pathway and increase the flux towards the final product.
Cell Line SelectionScreening and selecting high-producing cell lines from a heterogeneous callus or suspension culture.To improve the overall yield by propagating only the most productive cells.
Bioreactor OptimizationControlling physical and chemical parameters (pH, temperature, oxygen, agitation) in large-scale liquid cultures.To maintain cell viability and productivity during scale-up, minimizing shear stress while ensuring adequate mixing and mass transfer.

Mechanistic Investigations of Artelastocarpin S Biological Activities

In Vitro Cellular and Molecular Mechanisms of Artelastocarpin Action

This compound, a prenylated flavonoid originating from the wood of Artocarpus elasticus, has been the subject of in vitro studies to elucidate its biological effects at the cellular and molecular level. researchgate.netcienciavitae.pt Research indicates that the compound exhibits a range of cytotoxic activities against various human cancer cell lines. researchgate.netresearchgate.net A notable characteristic of this compound's action is its biphasic dose-response on DNA synthesis observed in specific cell types. nih.govmdpi-res.com

In studies using MCF-7 human breast cancer cells, this compound, along with other related natural prenylated flavones like artelastin (B1213777), artelastochromene, and carpelastofuran, demonstrated a dual effect dependent on its concentration. nih.govmdpi-res.com At lower concentrations, ranging from 0.02 to 2.9 μM, these compounds stimulated DNA synthesis to levels of 130–200% compared to control cells. nih.govmdpi-res.com Conversely, concentrations exceeding 3.12 μM resulted in the inhibition of cell growth, with DNA synthesis being completely halted at a concentration of 25 μM. nih.govmdpi-res.com This biphasic behavior suggests complex regulatory mechanisms that are sensitive to the compound's concentration. nih.gov

Interestingly, this stimulatory effect on DNA synthesis was not observed in estrogen-independent MDA-MB-231 breast cancer cells, which points towards the involvement of an estrogenic pathway in this compound's mechanism of action. nih.govmdpi-res.com The cytotoxic effects of this compound and other prenylated flavonoids from Artocarpus elasticus have been evaluated against several cancer cell lines, with outcomes varying from strong to moderate inhibition. researchgate.net These findings underscore the potential of this compound as a bioactive compound and highlight the necessity for detailed mechanistic studies to understand its cellular interactions. researchgate.netresearchgate.net

This compound's Modulation of Gene Expression and Protein Synthesis

The regulation of gene expression and the subsequent synthesis of proteins are fundamental processes that control cell function, and their dysregulation is a hallmark of diseases like cancer. ozbiosciences.combio-rad.com Bioactive compounds can influence these processes at various levels, from the transcription of DNA into mRNA to the translation of mRNA into protein. nih.govnih.gov

This compound has been shown to modulate DNA synthesis in a concentration-dependent manner in MCF-7 cells, which is direct evidence of its influence on the machinery of gene expression and cell proliferation. nih.govmdpi-res.com By either stimulating or inhibiting DNA synthesis, this compound directly impacts the replication of the genetic material necessary for cell division and, by extension, the expression of genes that regulate the cell cycle. nih.govmdpi-res.com

Furthermore, studies on constituents from the Artocarpus genus have identified compounds that inhibit the NF-κB (nuclear factor-kappaB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. mdpi.com While this does not confirm that this compound itself is an NF-κB inhibitor, it suggests a potential mechanism of action for compounds from this plant family that warrants further investigation. researchgate.net

Table 1: Biphasic Effect of this compound on DNA Synthesis in MCF-7 Cells
Concentration Range (μM)Observed Effect on DNA SynthesisOutcomeReference
0.02 – 2.9Stimulation (130–200% of control)Increased Cell Proliferation nih.gov, mdpi-res.com
> 3.12Inhibition of Cell GrowthDecreased Cell Proliferation nih.gov, mdpi-res.com
25Complete Stoppage of DNA SynthesisCytostasis/Cytotoxicity nih.gov, mdpi-res.com

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-seq) or microarrays, provides a comprehensive, genome-wide view of gene expression in a cell or tissue at a specific moment. thermofisher.comwikipedia.org This powerful approach allows researchers to understand how a compound, such as this compound, alters the expression levels of thousands of genes simultaneously, revealing the biological pathways and molecular mechanisms it affects. thermofisher.comnih.govplos.org

However, based on the available search results, no studies have been published that perform a transcriptomic analysis of cells treated with this compound. Such an analysis would be highly valuable to systematically identify the genes and signaling pathways modulated by this compound, which could explain its biphasic effects and its cytotoxic activity. Future research employing transcriptomics could precisely map the alterations in gene expression profiles, helping to uncover novel molecular targets and providing a deeper understanding of this compound's mechanism of action. nih.gov

Proteomic Profiling in Response to this compound

While specific comprehensive proteomic profiling studies exclusively focused on this compound are not extensively detailed in the available literature, related research on structurally similar prenylated flavonoids provides insights into the potential protein targets and pathway modulations. For instance, studies on other flavonoids have utilized proteomic approaches to understand their anti-inflammatory and other biological effects. muni.cz This suggests that a similar approach for this compound would likely reveal alterations in proteins involved in cell signaling, metabolism, and structural integrity. Future proteomic analyses are essential to fully elucidate the molecular networks affected by this compound.

This compound's Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

This compound, a prenylated flavonoid, demonstrates significant interactions with various biomolecules, which underpins its biological activities.

Interaction with DNA: Natural prenylated flavones, including this compound, have been shown to affect DNA synthesis. nih.gov Specifically, in MCF-7 breast cancer cells, this compound and related compounds exhibited a biphasic effect on DNA synthesis. nih.gov At lower concentrations, they stimulated DNA synthesis, while at higher concentrations, they were inhibitory. nih.gov This suggests a direct or indirect interaction with the DNA replication machinery. The presence of prenyl groups on the flavonoid skeleton is thought to enhance the binding affinity to biomolecules. nih.gov

Interaction with Proteins: this compound's interaction with proteins is a key aspect of its mechanism of action. Molecular docking studies have been employed to predict the binding of this compound to various protein targets. For example, in silico studies have shown that this compound can exhibit strong hydrophobic interactions and hydrogen bonding with viral proteins, suggesting its potential as an inhibitor. upm.edu.my The binding affinities of prenylated flavonoids are often correlated with their inhibitory potencies against various enzymes. researchgate.net The prenyl side chain is believed to enhance the binding affinity of flavonoids to proteins like P-glycoprotein, which is involved in multidrug resistance. nih.gov

The table below summarizes the observed interactions of this compound with different biomolecules.

BiomoleculeType of InteractionObserved EffectCell Line/System
DNA Inhibition of SynthesisBiphasic effect: stimulation at low concentrations, inhibition at high concentrationsMCF-7 (breast adenocarcinoma)
Proteins Binding AffinityPotential inhibition of viral proteins, interaction with enzymesIn silico models

This compound and Cellular Homeostasis Regulation

Cellular homeostasis is the maintenance of a stable internal cellular environment, crucial for normal cell function. numberanalytics.comboyertownasd.org this compound has been shown to influence several key processes involved in regulating cellular homeostasis, including autophagy, apoptosis, and the response to oxidative stress. nih.gov

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov While direct studies on this compound's modulation of autophagy are limited, research on other prenylated flavonoids suggests that this class of compounds can influence autophagic pathways. cienciavitae.pt Autophagy can be a double-edged sword in cancer, either promoting survival or contributing to cell death. The modulation of autophagy by compounds like this compound could therefore be a critical aspect of their therapeutic potential.

Apoptosis: Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov this compound has demonstrated the ability to induce apoptosis in cancer cells. researchgate.net The induction of apoptosis by this compound is a key mechanism behind its cytotoxic effects. nih.gov For instance, the related compound artocarpin (B207796) has been shown to induce apoptosis in T47D breast cancer cells through the activation of caspases, which are key executioners of the apoptotic pathway. researchgate.net This process often involves changes in nuclear morphology and cell cycle arrest. researchgate.net

Necroptosis: Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is independent of caspases. nih.govembopress.org It is often triggered when apoptosis is inhibited. embopress.org While direct evidence for this compound inducing necroptosis is not yet established, the ability of other natural compounds to induce this form of cell death in cancer cells suggests it as a potential mechanism for this compound as well. aging-us.commdpi.com Necroptosis is mediated by a protein complex known as the necrosome. nephrologie-dresden.org

The following table outlines the key features of apoptosis and necroptosis that may be influenced by this compound.

ProcessKey MediatorsMorphological FeaturesPotential Role of this compound
Apoptosis CaspasesCell shrinkage, chromatin condensation, formation of apoptotic bodiesInduction in cancer cells
Necroptosis RIPK1, RIPK3, MLKLCell swelling, membrane rupture, inflammationPotential for induction, requires further investigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage and is implicated in various diseases. nih.gov Prenylated flavonoids, including this compound, are known for their antioxidant properties. researchgate.net They can directly scavenge free radicals and also influence cellular signaling pathways involved in the oxidative stress response. nih.gov For example, natural compounds can modulate the activity of transcription factors like Nrf2, which controls the expression of numerous antioxidant enzymes. nih.gov The AKT pathway, which is interconnected with oxidative stress signaling, can also be modulated by natural products. mdpi.com By mitigating oxidative stress, this compound may protect cells from damage, although in the context of cancer, modulating ROS levels can also contribute to inducing cell death. aging-us.com

Apoptosis and Necroptosis Induction by this compound

In Vivo Preclinical Models and this compound's Mechanistic Effects (Non-human focus)

In vivo preclinical models, primarily using animals, are essential for understanding the physiological and mechanistic effects of compounds like this compound in a whole organism before human studies. europa.euim2pact.orgmpg.de These models allow for the investigation of complex interactions that cannot be replicated in vitro. openurologyandnephrologyjournal.comchampionsoncology.com

While specific in vivo studies focusing solely on the mechanistic effects of this compound are not extensively reported, research on related prenylated flavonoids provides valuable insights. For example, animal models have been used to demonstrate the blood-glucose-lowering effects of artelasticin, a related compound, which were linked to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. smujo.id Such studies help to bridge the gap between in vitro findings and potential therapeutic applications. nih.gov

The use of animal models allows for the assessment of a compound's effects on various organ systems and the elucidation of its mechanism of action in a complex biological context. nih.govimavita.com For instance, animal studies can reveal how a compound affects tumor growth, metastasis, and the tumor microenvironment. championsoncology.com Mechanistic insights from these models are crucial for guiding the development of new therapeutic strategies. nih.govdovepress.com

Animal Model Studies for this compound's Efficacy and Mechanism

Animal models are indispensable tools in biomedical research, providing critical insights into the efficacy and mechanisms of action of novel therapeutic compounds before they can be considered for human trials. nih.govmdpi.com These models, which range from rodents to zebrafish, allow for the study of complex physiological and pathological processes in a whole-organism context, which cannot be replicated by in vitro assays alone. scielo.br For natural products like this compound, animal studies are crucial for validating the biological activities observed in cell-based screenings and for elucidating the underlying molecular pathways that drive these effects. mdpi.com

Rodent models, particularly mice and rats, are the most frequently used systems in preclinical research due to their physiological and genetic similarities to humans. mdpi.comscielo.br They are instrumental in studying various diseases, including cancer and inflammatory conditions, and for evaluating the anti-inflammatory and immunomodulatory potential of phytochemicals. mdpi.commdpi.com

While extensive in vivo studies on this compound in rodent models are not widely documented in publicly available literature, some research has explored its effects on rodent cells. An in vitro study on splenocytes from ICR mice investigated the immunomodulatory effects of extracts from Artocarpus species. scispace.com Although the study focused on an extract from Artocarpus incisus, it noted that related prenyl flavonoids, such as this compound from Artocarpus elasticus, have known cytotoxic activities. scispace.com The investigation on A. incisus extract revealed an antiproliferative effect on mouse T- and B-lymphocytes, suggesting that compounds within this class may possess significant immunomodulatory properties. scispace.com The study found that the extract suppressed B-lymphocyte proliferation, particularly through a T-cell-dependent pathway. scispace.com

These findings underscore the need for specific in vivo studies using this compound in rodent models to confirm and expand upon these in vitro observations. For instance, a common approach to evaluate anti-inflammatory effects is the carrageenan-induced paw edema model in rats, which has been used to elucidate the mechanisms of other natural compounds by measuring the reduction of pro-inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2. nih.gov

Table 1: Summary of Immunomodulatory Effects of a Related Artocarpus Extract on Mouse Splenocytes

Cell TypeMitogen StimulantObserved EffectPotential Implication for this compound
T-Lymphocytes Phytohemagglutinin (PHA), Concanavalin A (Con A)Inhibitory effect on proliferationSuggests potential for modulating T-cell mediated immune responses.
B-Lymphocytes Lipopolysaccharide (LPS)Inhibitory effect on T-cell independent proliferationIndicates possible interference with B-cell activation.
B-Lymphocytes Pokeweed Mitogen (PWM)Maximum suppression of T-cell dependent proliferationPoints towards a more specific action on the T-cell dependent B-cell activation pathway.

Source: Data extrapolated from findings on Artocarpus incisus extract. scispace.com

The zebrafish (Danio rerio) has emerged as a powerful preclinical model for high-throughput drug screening and bioactivity assessment. animalab.eunih.gov Its key advantages include rapid development, optical transparency of embryos, and high genetic homology with humans, making it an efficient and cost-effective platform for observing the effects of chemical compounds on a whole, living vertebrate. animalab.eunih.gov Zebrafish models are particularly well-suited for screening natural products for various biological activities, including antioxidant and anti-inflammatory effects. nih.govrsdjournal.orgifoodmm.cn

Currently, there is a lack of published research specifically utilizing zebrafish models to screen for the bioactivity of this compound. However, the established methodologies in zebrafish research provide a clear framework for how such investigations could be conducted. For example, zebrafish embryos can be exposed to a compound to evaluate developmental toxicity, and transgenic lines with fluorescently labeled immune cells can be used to visualize and quantify the inflammatory response in real-time. nih.govphcogj.com Studies on other natural extracts have successfully used zebrafish to measure changes in antioxidant enzyme activity and oxidative stress markers, demonstrating the model's utility in mechanistic research. rsdjournal.orgmodares.ac.irresearchgate.net Future screening of this compound in zebrafish could rapidly identify its effects on developmental pathways, inflammation, and other biological processes, guiding further research. jpionline.org

Rodent Models in this compound Research

Target Engagement Studies of this compound in Preclinical Models

Target engagement is a critical step in drug discovery that confirms a compound physically interacts with its intended molecular target within a biological system. alzdiscovery.orgdrugdiscoverytrends.com Demonstrating target engagement in preclinical models is essential to validate a drug's mechanism of action and to establish a clear relationship between target modulation and the resulting physiological effect. nuvisan.com Techniques like mass spectrometry and western blotting are often used to provide direct evidence of target binding or degradation. drugdiscoverytrends.com

Specific target engagement studies for this compound are not extensively detailed in the scientific literature. However, a patent for a pharmaceutical composition has identified a potential interaction between this compound and Histone H3. google.com Histones are proteins crucial for DNA packaging and are subject to post-translational modifications that regulate gene expression. Their modification is a key area of investigation in cancer and inflammation, making Histone H3 a plausible target for a bioactive compound like this compound. This putative interaction requires validation through dedicated target engagement studies to confirm direct binding and to understand how this interaction might alter cellular functions. The identification of specific protein targets is fundamental for advancing the development of compounds from phenotypic hits to targeted therapeutic agents. mdpi.comsapient.bio

Pharmacodynamic Biomarkers of this compound Activity in vivo

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a therapeutic agent in a living organism. veedalifesciences.com In preclinical and clinical studies, these biomarkers are crucial for assessing a drug's biological activity, optimizing dosage, and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship. nuvisan.comnih.gov

As there are no comprehensive in vivo efficacy studies for this compound, specific pharmacodynamic biomarkers have not yet been validated for this compound. However, based on its documented in vitro anti-inflammatory and cytotoxic activities, it is possible to propose potential biomarkers that could be measured in future animal studies to quantify its biological effects. scispace.comresearchgate.net

For its anti-inflammatory properties, relevant PD biomarkers would include key mediators of the inflammatory cascade. mdpi.com Measurement of these markers in plasma or tissue samples from animal models (e.g., a lipopolysaccharide-induced inflammation model) following this compound administration would provide quantitative evidence of its in vivo activity. nih.govipl.ptnih.gov Similarly, for its cytotoxic effects against cancer cells, biomarkers could include markers of apoptosis or cell cycle arrest in tumor xenograft models.

Table 2: Potential Pharmacodynamic Biomarkers for In Vivo Studies of this compound

Biological ActivityPotential BiomarkerType of MarkerRationale for Selection
Anti-inflammatory Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory CytokineA key initiator of the inflammatory cascade; its suppression is a common goal for anti-inflammatory drugs. nih.govnih.gov
Anti-inflammatory Interleukin-6 (IL-6)Pro-inflammatory CytokinePlays a central role in chronic inflammation and immune response. frontiersin.orgmdpi.com
Anti-inflammatory Interleukin-1β (IL-1β)Pro-inflammatory CytokineA critical mediator of inflammatory response; often measured in preclinical models. nih.govfrontiersin.org
Anti-inflammatory Cyclooxygenase-2 (COX-2)Inflammatory EnzymeAn inducible enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov
Anti-inflammatory Inducible Nitric Oxide Synthase (iNOS)Inflammatory EnzymeProduces nitric oxide, which is involved in inflammation and cellular damage. nih.govnih.gov
Cytotoxicity Caspase-3 (activated)Apoptosis MarkerA key executioner caspase in the apoptotic pathway.
Cytotoxicity Histone H2AX (phosphorylated, γH2AX)DNA Damage MarkerIndicates the presence of DNA double-strand breaks, a trigger for apoptosis. nih.gov

Structure Activity Relationships Sar and Rational Design of Artelastocarpin Analogs

Synthesis of Artelastocarpin Derivatives and Analogs

The development of new therapeutic agents often involves the synthesis of derivatives and analogs of natural products to optimize their properties. Prenylated flavonoids, including this compound, have been the subject of both semi-synthetic modifications and, more broadly, total synthesis approaches researchgate.netresearchgate.net.

Semi-synthetic modifications involve chemically altering naturally isolated compounds to improve their stability, bioavailability, or biological activity, or to create novel derivatives researchgate.neteupati.eu. This approach is particularly valuable when the natural product alone does not meet all criteria for a useful medicine or when full synthesis is too complex or costly eupati.eu. Common structural modifications applied to flavonoids, a class to which this compound belongs, include hydroxylation, methoxylation, glycosylation, acetylation, alkylation, acylation, halogenation, and polymerization researchgate.net. While general methodologies for semi-synthesis of prenylated flavonoids have been described, specific detailed accounts of semi-synthetic modifications directly performed on this compound itself are not extensively detailed in the available literature.

Total synthesis involves constructing complex organic molecules from simpler, readily available precursors scripps.eduebsco.com. For prenylated flavonoids, total synthesis provides a pathway to access compounds that may be difficult to isolate in sufficient quantities from natural sources or to create novel analogs not found in nature researchgate.netresearchgate.net. The synthesis of natural oxepinochromene derivatives, a group that includes flavones like this compound, has attracted significant interest due to their promising biological activities researchgate.net. While there are reports on the total synthesis of various natural prenylated flavonoids and their analogs, specific details regarding the total synthesis of this compound or its direct structural analogs are not widely documented in the provided literature researchgate.net.

Semi-synthetic Modifications of this compound

This compound SAR Studies for Specific Biological Activities

SAR studies for this compound focus on understanding how its structural features contribute to its observed biological activities, particularly its cytotoxicity. This compound, along with carpelastofuran, has demonstrated cytotoxicity against various cancer cell lines upm.edu.myresearchgate.net.

For prenylated flavonoids, the prenyl side chain is recognized as a key pharmacophore, significantly enhancing their lipophilicity and affinity for biological membranes researchgate.net. This increased lipophilicity is associated with improved cytotoxic, antibacterial, anti-inflammatory, and estrogenic activities researchgate.net. C-prenylation, where the prenyl group is attached directly to a carbon atom of the flavonoid skeleton, is frequently observed at specific substitution sites such as C-6 and C-8 on ring A, and C-3′ and C-5′ on ring B, typically ortho to a phenolic hydroxyl group researchgate.net. Furthermore, the presence of hydroxyl groups within the flavonoid skeleton generally improves the inhibitory activity of prenylated flavonoid compounds dntb.gov.ua.

This compound, alongside other related prenylated flavonoids such as artelastin (B1213777), artelastochromene, and carpelastofuran, has shown a notable biphasic effect on DNA synthesis in estrogen-dependent MCF-7 breast cancer cells [Source 21 from previous turn]. At lower concentrations (0.02–2.9 μM), these compounds stimulated DNA synthesis by 130–200% compared to controls [Source 21 from previous turn]. However, at higher concentrations (above 3.12 μM), an inhibitory effect on cell growth was observed, with DNA synthesis ceasing at 25 μM [Source 21 from previous turn]. Crucially, these compounds did not stimulate DNA synthesis in estrogen-independent MDA-MB-231 cells, suggesting an involvement with estrogenic pathways and indicating a degree of selectivity [Source 21 from previous turn]. This selective activity highlights the importance of specific structural moieties in this compound that interact with estrogen-dependent cellular mechanisms. In general, for prenylated flavonoids, the presence of hydroxyl groups in the isoflavonoid (B1168493) skeleton has been shown to improve inhibitory activity, while the addition of an OCH3 group can have the opposite effect dntb.gov.ua. The increased lipophilicity conferred by prenylation is a general factor that enhances various biological activities, including cytotoxicity researchgate.net.

Identification of Key Pharmacophores in this compound

Computational Approaches in this compound SAR Analysis

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly employed in SAR analysis and rational drug design for natural products like this compound upm.edu.mynih.govpjps.pkmdpi.comnih.gov. These techniques provide valuable insights into the binding mechanisms and affinities of compounds with their biological targets nih.govpjps.pkschrodinger.comresearchgate.net.

This compound has been included in in silico screening studies of plant flavonoids. For instance, it was among 2500 flavonoids computationally screened as potential inhibitors against the Dengue virus NS2B/NS3 protease using molecular docking pjps.pk. Such computational analyses aim to predict the binding orientation and affinity of small molecules to their protein targets, providing information crucial for drug design and screening pjps.pkschrodinger.comresearchgate.net. Molecular dynamics simulations further complement docking studies by revealing biomolecular properties, conformational fluctuations, and ligand binding at an atomic level of detail, allowing for a more comprehensive understanding of the interactions between this compound and its targets mdpi.comnih.govresearchgate.net. While specific binding energies for this compound from these studies are not detailed in the available snippets, its inclusion in such computational screens underscores the utility of these approaches in elucidating its SAR and potential therapeutic applications upm.edu.mypjps.pk.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (protein or receptor) to form a stable complex. eurofinsdiscovery.com It aims to predict the binding mode and estimate the binding affinity between the ligand and the target. Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe the flexibility of both the ligand and the receptor, and to evaluate the stability of protein-ligand complexes over time. github.ionih.govrsc.orgmdpi.comnih.gov

Despite the known cytotoxic activity of this compound, specific detailed research findings involving molecular docking studies to elucidate its interactions with particular protein targets, or molecular dynamics simulations to characterize the stability and conformational changes of this compound-receptor complexes, are not extensively reported in the current scientific literature. While similar computational studies have been performed on other prenylated flavonoids from Artocarpus species, such as artocarpin (B207796) from Artocarpus altilis against SARS-CoV receptors, these studies have not explicitly included this compound. researchgate.netupm.edu.myresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medvolt.ai By correlating molecular descriptors (numerical representations of structural and physicochemical properties) with observed biological activities, QSAR models can predict the activity of new, untested compounds and guide the design of novel analogs with improved properties. medvolt.ai

This compound is a flavone (B191248), a class of compounds recognized as "privileged scaffolds" in drug discovery due to their diverse biological activities. zenodo.org While QSAR modeling is a common strategy employed for flavone libraries to accelerate the optimization of lead compounds and understand the influence of structural features on activity, zenodo.org specific detailed QSAR models or comprehensive studies directly focused on this compound analogs are not extensively reported in the readily available scientific literature. Research on QSAR for other flavonoid derivatives, such as chalcones, has explored the role of properties like lipophilicity and steric factors in their anticancer activity. researchgate.net However, such specific data for this compound or its direct analogs are not present in the current search results.

Fragment-Based Drug Discovery (FBDD) Approaches Inspired by this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is an innovative approach in drug discovery that begins with the identification of small, low-molecular-weight chemical fragments (typically <300 Daltons) that bind weakly to a target protein. zenodo.orgmuni.cztjpr.org These initial "hits" are then optimized through strategies such as fragment growth, fragment merging, or scaffold hopping to develop more potent and selective drug candidates. zenodo.orgtjpr.orgmuni.czresearchgate.netbiorxiv.org FBDD offers advantages over traditional high-throughput screening by efficiently exploring chemical space and identifying novel chemical scaffolds. zenodo.org

While the flavone scaffold, to which this compound belongs, is considered a valuable starting point in drug design due to its versatility and presence in many bioactive compounds, zenodo.orgschrodinger.com specific FBDD approaches directly inspired by or utilizing the this compound scaffold are not extensively reported in the readily available scientific literature. The principles of scaffold hopping, which involves replacing a core scaffold with a different chemical motif while retaining biological activity, are well-established in FBDD. biorxiv.orgcienciavitae.ptuu.nl However, there is no direct evidence indicating that this compound's specific scaffold has been a subject of such FBDD campaigns with detailed findings.

Synthetic Chemistry and Chemical Modifications of Artelastocarpin

Total Synthesis Strategies for Artelastocarpin

The total synthesis of this compound is a significant challenge due to its complex, polycyclic structure featuring a seven-membered oxepine ring fused to the flavonoid core. Several synthetic strategies have been developed to construct this intricate molecular architecture.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available precursors, which helps in planning a synthetic route. deanfrancispress.com A common retrosynthetic approach for this compound involves several key disconnections:

Dihydrooxepine Ring Cleavage: The seven-membered ether ring is often disconnected via a retrosynthetic intramolecular cyclization, revealing a key chalcone (B49325) intermediate with appropriately positioned hydroxyl and prenyl groups.

Chalcone Disconnection: The central chalcone core is disconnected via a Claisen-Schmidt condensation reaction, breaking it down into a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). These precursors contain the necessary functionalities for subsequent steps.

Prenyl Group Disconnection: The prenyl side chains attached to the aromatic rings are retrosynthetically removed, leading back to simpler phenolic starting materials like resorcinol (B1680541) or phloroglucinol (B13840) derivatives and a prenylating agent such as prenyl bromide.

This systematic deconstruction provides a logical pathway for the forward synthesis of the complex natural product from simpler starting materials. nih.gov

Key Synthetic Intermediates and Reaction Pathways for this compound

The forward synthesis of this compound involves a sequence of carefully orchestrated reactions to build the key intermediates and assemble the final molecule. A typical pathway includes:

Chalcone Formation: The synthesis generally begins with the base-catalyzed Claisen-Schmidt condensation of a selected acetophenone and benzaldehyde to form the chalcone backbone.

Strategic Prenylation: The introduction of prenyl groups at specific positions on the phenolic rings is a critical and often challenging step. This is usually achieved using prenyl bromide under basic or acidic conditions, where controlling the regioselectivity is paramount.

Heterocyclic Ring Formation: The construction of the fused dihydrooxepine ring is the hallmark of the synthesis. This is often accomplished through an intramolecular cyclization reaction. For instance, an intramolecular Williamson ether synthesis or a transition-metal-catalyzed cyclization of a suitably functionalized chalcone precursor can be employed to form the seven-membered ring.

Stereoselective Synthesis of this compound

This compound possesses a chiral center, making stereoselective synthesis necessary to obtain a specific enantiomer, typically the naturally occurring form. ethz.chamazon.com Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction. ethz.ch These can include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective formation of new chiral centers. Once the desired stereochemistry is set, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other in a key bond-forming step. For example, a Sharpless asymmetric epoxidation or dihydroxylation can be used to set the stereocenter, which then directs the subsequent cyclization to form the dihydrooxepine ring with the correct configuration. amazon.com

Derivatization and Analog Synthesis of this compound

To investigate structure-activity relationships (SAR) and improve the molecule's properties, researchers synthesize derivatives and analogs of this compound. nih.govmdpi.com

Functional Group Modifications of this compound

Modifying the functional groups on the this compound skeleton can significantly impact its biological activity, solubility, and metabolic stability. reachemchemicals.commsu.edu Common modifications include:

Manipulation of Hydroxyl Groups: The phenolic hydroxyl groups are often targets for modification. They can be alkylated to form ethers or acylated to form esters, which alters the molecule's polarity and hydrogen-bonding capabilities.

Alterations to Prenyl Side Chains: The reactivity of the double bonds in the prenyl groups allows for various transformations, such as hydrogenation, epoxidation, or dihydroxylation. These changes help to determine the role of the prenyl chains in the molecule's biological function.

Changes to the Flavonoid Core: The α,β-unsaturated ketone system in the chalcone-derived portion of the molecule can be modified, for instance, by reducing the double bond or the carbonyl group, to probe its importance for activity.

Synthesis of Prodrugs and Probes based on this compound Scaffold

To enhance therapeutic potential or to study its mechanism of action, this compound can be converted into prodrugs or chemical probes. institut-curie.org

Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body. institut-curie.org For this compound, this could involve masking the polar phenolic groups with ester or carbonate functionalities. These groups can be designed to be cleaved by enzymes in the body, releasing the active this compound at the target site, potentially improving its bioavailability. researchgate.net

Chemical Probes: To track the molecule within cells or to identify its biological targets, chemical probes are synthesized. artmolecule.freubopen.org This typically involves attaching a reporter tag, such as a fluorescent dye (e.g., nitrobenzofurazan) or a biotin (B1667282) molecule, to the this compound structure. nih.govnih.gov The synthesis must be carefully designed so that the tag does not interfere with the molecule's biological activity. This is often achieved by using a linker to attach the probe to a non-critical part of the molecule, such as one of the hydroxyl groups.

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

The convergence of chemical and enzymatic strategies, known as chemo-enzymatic synthesis, along with purely biocatalytic methods, presents powerful avenues for the construction and modification of complex natural products like this compound. These approaches leverage the high selectivity of enzymes, often circumventing the need for cumbersome protection and deprotection steps common in traditional organic synthesis. frontiersin.orgnih.gov Biocatalysis offers significant advantages, including mild reaction conditions, reduced waste generation, and superior regio-, stereo-, and enantioselectivity. mdpi.comthieme-connect.com While specific chemo-enzymatic or biocatalytic routes dedicated exclusively to this compound are not extensively documented, the broader field of flavonoid biosynthesis provides a solid framework for potential strategies.

Enzymatic transformations are crucial for modifying the physicochemical properties and biological activities of flavonoids. academicjournals.orgresearchgate.net Key enzymatic reactions applicable to the synthesis and derivatization of flavonoid scaffolds include acylation, prenylation, and glycosylation, which can enhance properties like membrane permeability and bioavailability. thieme-connect.comnih.gov

Enzymatic Acylation

Lipases are widely employed enzymes for the acylation of flavonoids, a process that enhances their lipophilicity. nih.gov This modification can improve the compound's solubility in lipid-based systems and potentially its absorption and transport across biological membranes. thieme-connect.com The enzymatic acylation of flavonoids is noted for its high regioselectivity, often targeting specific hydroxyl groups on the flavonoid skeleton without affecting others. thieme-connect.comacademicjournals.org

Table 1: Potential Lipase-Catalyzed Acylation of this compound Precursors

Enzyme Class Specific Enzyme Example Substrate (this compound Precursor) Acyl Donor Potential Product
Lipase (B570770) Candida antarctica lipase B (CALB) Dihydroxy-prenylated chalcone Fatty acid (e.g., oleic acid) Acylated chalcone derivative

Biocatalytic Prenylation

Prenyltransferases are enzymes capable of attaching prenyl groups to flavonoid backbones. academicjournals.org This is a key modification in the biosynthesis of many bioactive natural products, including this compound, which possesses a geranyl (a C10 prenyl) group. The use of prenyltransferases in synthesis can offer precise control over the position of the prenyl moiety attachment, a significant challenge in chemical synthesis.

Table 2: Potential Prenyltransferase-Catalyzed Reactions in this compound Synthesis

Enzyme Class Specific Enzyme Example Substrate Prenyl Donor Potential Product
Prenyltransferase NovQ Naringenin (B18129) Dimethylallyl pyrophosphate (DMAPP) 3'- or O-4'-prenylnaringenin

Whole-Cell Biotransformation

Microbial systems, such as bacteria and fungi, can be utilized as "whole-cell" biocatalysts for flavonoid modification. researchgate.net These microorganisms possess a diverse array of enzymes that can perform various transformations, including hydroxylation, glycosylation, and methylation. researchgate.net For instance, species of Aspergillus and Streptomyces have been shown to effectively transform flavonoids into a variety of derivatives. researchgate.net This approach can be used to generate novel this compound analogues by introducing new functional groups, potentially altering their biological activity.

Table 3: Examples of Microbial Transformations Relevant to Flavonoid Synthesis

Microorganism Enzyme Type(s) Transformation Substrate Example Product Example
Aspergillus species Hydroxylases, Glycosyltransferases Hydroxylation, Glycosylation Quercetin (B1663063) Hydroxylated and glycosylated quercetin derivatives

Future Perspectives in Chemo-Enzymatic Synthesis

The development of novel biocatalysts through enzyme engineering and directed evolution holds significant promise for the synthesis of complex flavonoids like this compound. nih.gov By tailoring enzymes to accept specific substrates or to perform novel chemical transformations, more efficient and selective synthetic routes can be designed. rsc.org Combining these engineered biocatalysts with powerful chemical reactions in a "drop-in" biocatalysis or multi-enzyme cascade approach will likely be key to the future production of this compound and its derivatives for research and therapeutic applications. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Artelastocarpin Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Artelastocarpin Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in the analysis of this compound. wikipedia.orgthermofisher.com This powerful method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, offering high sensitivity and selectivity. wikipedia.org LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, which are common in complex biological and environmental samples. wikipedia.orgfrontlinegenomics.com

The process involves introducing a sample into the LC system, where this compound is separated from other components in the mixture based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are analyzed based on their mass-to-charge ratio. This allows for both the identification and quantification of this compound, even at very low concentrations.

Metabolomics, the comprehensive study of metabolites in a biological system, heavily relies on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.govanimbiosci.org For this compound research, LC-HRMS is instrumental in identifying its metabolites. dntb.gov.ua The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass analyzers enables the determination of the elemental composition of molecules with high accuracy, which is crucial for elucidating the structures of unknown metabolites. lcms.cz This untargeted approach allows for the screening of a wide range of potential metabolites in biological samples, providing a holistic view of the metabolic pathways of this compound. animbiosci.org

The workflow for an LC-HRMS-based metabolomics study typically involves sample extraction, chromatographic separation, and MS analysis, followed by sophisticated data processing to identify and quantify metabolites. nih.gov

Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis and is essential for preclinical pharmacokinetic studies of this compound. mdpi.comnih.gov This technique offers exceptional sensitivity and specificity by performing two stages of mass analysis. nih.gov In a typical LC-MS/MS experiment, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. mdpi.com This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix effects, allowing for accurate quantification of this compound in complex biological matrices like plasma and tissues. nih.gov

The high sensitivity of LC-MS/MS enables the determination of low drug concentrations, which is critical for defining the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical animal models. stanford.edusemanticscholar.org

Table 1: Comparison of LC-MS Techniques in this compound Research

Technique Primary Application Key Advantages Typical Instrumentation
LC-MS General detection and quantificationHigh sensitivity, broad applicability to non-volatile compounds. wikipedia.orgthermofisher.comSingle Quadrupole, Ion Trap
LC-HRMS Metabolomics, identification of unknown metabolitesHigh mass accuracy, determination of elemental composition. animbiosci.orglcms.czOrbitrap, Time-of-Flight (TOF)
LC-MS/MS Pharmacokinetic studies, quantitative bioanalysisHigh sensitivity and specificity, reduced matrix effects. nih.govnih.govTriple Quadrupole (QqQ)

High-Resolution LC-MS for this compound Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

While this compound itself is not sufficiently volatile for direct analysis by gas chromatography-mass spectrometry (GC-MS), this technique can be employed for the analysis of its volatile derivatives. scienceworldjournal.orgnih.gov Chemical derivatization is a crucial step to increase the volatility and thermal stability of the analyte. nih.govjfda-online.com This process involves chemically modifying the this compound molecule, for instance, through silylation or acylation, to make it amenable to GC analysis. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivative is separated from other components based on its boiling point and interaction with the stationary phase. The separated derivative then enters the mass spectrometer for detection and identification. GC-MS can provide detailed structural information based on the fragmentation patterns of the derivatized molecule. thermofisher.com

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged molecules like this compound. nih.goveuropeanpharmaceuticalreview.com Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. unl.edu This technique offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.com

When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex samples, including those from biological tissues and fluids. diva-portal.org For this compound, CE can be particularly useful for separating it from other structurally similar flavonoids or its isomers. The versatility of CE allows for various separation modes, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be optimized for the specific analytical challenge. europeanpharmaceuticalreview.com

Immunoassays and Biosensors for this compound Detection

Immunoassays and biosensors represent a different analytical paradigm, relying on the highly specific interaction between an antibody and its target antigen. promega.debiointron.com For this compound, this would involve the development of specific antibodies that can recognize and bind to the compound. These methods can offer high throughput and sensitivity for the detection of this compound in various samples. biointron.comfrontiersin.org

The enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay format that can be adapted for the quantification of small molecules like this compound. thermofisher.comabyntek.com A competitive ELISA is a common approach for small molecule detection. nih.gov In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

ELISAs are performed in microplates, allowing for the simultaneous analysis of numerous samples, making it a high-throughput technique. thermofisher.com The development of a reliable ELISA for this compound would require the production of specific monoclonal or polyclonal antibodies against the compound. thermofisher.com Once established, this method could provide a sensitive and quantitative tool for various research applications. mybiosource.comnih.gov

Table 2: Overview of Analytical Methodologies for this compound

Methodology Principle Key Features Primary Use in this compound Research
LC-MS Separation by liquid chromatography, detection by mass spectrometry. wikipedia.orgHigh sensitivity and selectivity. wikipedia.orgDetection, quantification, and metabolite identification.
GC-MS Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. thermofisher.comRequires derivatization for non-volatile compounds. jfda-online.comAnalysis of volatile derivatives for structural information.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. unl.eduHigh resolution, low sample consumption. europeanpharmaceuticalreview.comSeparation from similar compounds and isomers.
ELISA Antigen-antibody binding with enzymatic signal amplification. azurebiosystems.comHigh throughput, high sensitivity. biointron.commybiosource.comHigh-throughput screening and quantification.

Surface Plasmon Resonance (SPR) for this compound Binding Studies

Surface Plasmon Resonance (SPR) is a powerful and advanced optical technique used to monitor molecular interactions in real-time without the need for labeling. upm.edu.mysmujo.id This methodology allows for the detailed analysis of binding kinetics, affinity, and specificity between a molecule of interest, such as this compound, and its potential binding partners. upm.edu.mysmujo.id

The fundamental principle of SPR is based on the phenomenon that occurs when polarized light strikes an electrically conductive surface, typically a thin gold film, at the interface between two media with different refractive indices. mdpi.comthieme-connect.com This generates surface plasmons, which are electron charge density waves that reduce the intensity of the reflected light at a specific angle, known as the resonance angle. thieme-connect.com When a binding event occurs on the sensor surface, the local refractive index changes, causing a shift in this resonance angle. This change is detected and recorded in real-time as a sensorgram, which plots the binding response against time. nih.gov

In a typical SPR experiment to study the binding of a small molecule like this compound, a larger target molecule, such as a protein or nucleic acid, is immobilized on the surface of a sensor chip. upm.edu.mynih.gov A solution containing this compound, referred to as the analyte, is then flowed over this surface. smujo.id The binding of this compound to the immobilized ligand is observed as an increase in the SPR signal. kisti.re.kr The subsequent flow of a buffer solution over the surface allows for the monitoring of the dissociation of the this compound-ligand complex. thieme-connect.com

From the association and dissociation phases of the sensorgram, key kinetic parameters can be determined. These include the association rate constant (kₐ) and the dissociation rate constant (kₔ). nih.gov The ratio of these constants (kₔ/kₐ) provides the equilibrium dissociation constant (K₋), which is a measure of the binding affinity. nih.gov A lower K₋ value indicates a stronger binding interaction.

While molecular docking studies have been conducted to predict the binding affinities of this compound with certain targets through computational methods, specific experimental data from Surface Plasmon Resonance studies on this compound are not available in the reviewed scientific literature. upm.edu.mynih.gov However, the application of SPR would be a logical next step to experimentally validate these computational predictions and to provide precise kinetic data on its interactions.

To illustrate the type of data that would be generated from such an experiment, a hypothetical data table for the analysis of this compound binding to a target protein is presented below.

Hypothetical SPR Data for this compound Binding to Target Protein X

Analyte (this compound) Concentration (µM)Association Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₔ) (s⁻¹)Equilibrium Dissociation Constant (K₋) (µM)
1.251.5 x 10³2.0 x 10⁻³1.33
2.51.6 x 10³2.1 x 10⁻³1.31
5.01.5 x 10³2.0 x 10⁻³1.33
10.01.7 x 10³2.2 x 10⁻³1.29
20.01.6 x 10³2.1 x 10⁻³1.31
This table is for illustrative purposes only and does not represent actual experimental data.

This advanced analytical methodology holds significant potential for elucidating the molecular mechanisms of action of this compound by providing detailed, quantitative insights into its binding interactions with various biological targets.

Ecological and Biotechnological Contexts of Artelastocarpin

Role of Artelastocarpin in its Natural Environment

In its natural environment, this compound is understood to play a role in the defense mechanisms of the plants that produce it. As a prenylated flavonoid, this compound belongs to a class of specialized metabolites often referred to as phytoalexins. mdpi.comnih.gov Phytoalexins are compounds synthesized by plants in response to various stressors, including attacks by pathogens or herbivores. mdpi.comnih.govbritannica.comnih.govresearchgate.net

The presence of a prenyl side chain in flavonoids, such as this compound, is known to enhance their lipophilicity, which in turn increases their affinity for biological membranes and improves their interaction with target proteins. mdpi.comnih.govresearchgate.net This characteristic contributes to the potent biological activities observed in prenylated flavonoids, including strong inhibitory effects against bacterial and fungal activities. nih.govresearchgate.net Therefore, this compound likely contributes to the plant's innate defense system by acting as an antimicrobial agent, protecting it from microbial infections. stuartxchange.org This is a common strategy in plant defense, where secondary metabolites deter or combat pathogens and pests. nih.govresearchgate.netlibretexts.orgfrontiersin.org

Biotechnological Production Platforms for this compound

Given the increasing demand for natural compounds and the challenges associated with wild harvesting, biotechnological approaches offer promising alternatives for the production of this compound. These platforms aim to provide a more controlled, efficient, and sustainable supply.

Plant Tissue Culture for this compound Production

Plant tissue culture is a powerful biotechnological tool that involves growing and multiplying plant cells, tissues, or organs in a defined nutrient medium under aseptic and controlled environmental conditions. nih.goviaea.org This technique is widely utilized for the large-scale production of secondary metabolites, including various natural compounds of medicinal and nutraceutical interest. nih.goviaea.orgfao.orgarterrabio.it

Key advantages of employing plant tissue culture for this compound production include:

Controlled Environment: Production can occur year-round, irrespective of seasonal changes or adverse weather conditions. nih.goviaea.org

Rapid Propagation: It allows for rapid clonal propagation of plant material selected for high active principle content. nih.gov

Metabolite Modulation: Plant cells in culture can synthesize specific secondary metabolites, and their production can often be stimulated or modulated by varying cultivation conditions such as light, temperature, water, and chemical or osmotic stress. arterrabio.it

While specific studies on this compound production via plant tissue culture were not detailed in the search results, the general applicability of this technology to prenylated flavonoids and other complex plant metabolites suggests it as a viable platform for future research and development. researchgate.netfao.org

Fermentation-based Production of this compound

Fermentation-based production involves the cultivation of microorganisms, such as bacteria or fungi, in bioreactors to produce target compounds. mhmedical.com This method requires providing optimal environmental conditions and nutrients for the organisms to synthesize desired substances. mhmedical.commsu.edu

This compound is classified as a polyketide, and many polyketides are naturally produced by microorganisms through fermentation processes. core.ac.ukdntb.gov.ua If the biosynthetic pathway of this compound can be fully elucidated and the genes responsible for its synthesis identified, it might be possible to engineer suitable microbial hosts (e.g., bacteria, yeast, or fungi) to produce this compound through fermentation. This approach could offer:

Scalability: Fermentation systems are highly scalable, allowing for large-volume production.

Consistency: Production can be highly controlled, leading to consistent product quality and yield.

Reduced Land Use: It minimizes the need for agricultural land, reducing environmental footprint compared to traditional plant cultivation.

Translational Research and Therapeutic Potential of Artelastocarpin Mechanistic and Preclinical Focus

Artelastocarpin in Cancer Research: Mechanistic Insights from In Vitro and In Vivo Models

This compound, a prenylated flavonoid found in plants of the Artocarpus genus, has demonstrated notable cytotoxic properties against various cancer cell lines in vitro. smujo.idresearchgate.net Research indicates that this compound, along with other flavonoids from Artocarpus elasticus, exhibits strong to moderate cytotoxic effects against human cancer cell lines. researchgate.net While the precise mechanisms are still under investigation, studies on related compounds and the broader class of flavonoids provide insights into its potential antineoplastic actions.

This compound's Antineoplastic Mechanisms (e.g., cell cycle arrest, apoptosis)

The antineoplastic activity of this compound and related flavonoids appears to be multifaceted, involving the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov Flavonoids can interfere with the cell cycle progression, with some causing an accumulation of cells in specific phases. For instance, the related flavonoid Artelastin (B1213777) has been shown to cause an accumulation in the S phase by delaying DNA replication. smujo.id

Furthermore, flavonoids can induce apoptosis, or programmed cell death, through various pathways. researchgate.netresearchgate.net Some plant-derived metabolites have been observed to initiate apoptosis in carcinoma cells without affecting normal cells. researchgate.net This process can be triggered through both intrinsic and extrinsic pathways, often initiated by DNA damage. researchgate.net In some cancer cell lines, treatment with related flavonoids has led to an increase in the sub-G1 phase, a hallmark of apoptosis. researchgate.net

The table below summarizes the cytotoxic activity of this compound and related compounds against various cancer cell lines.

CompoundCancer Cell Line(s)Observed Effects
This compoundVarious human cancer cell linesModerate cytotoxic activity researchgate.net
ArtelastinMCF7 (breast cancer), various human cancer cell linesDisturbs microtubule network, causes S-phase accumulation, potent cytotoxicity smujo.idresearchgate.net
Artonin EMCF-7 (breast cancer)Induces p53-independent G1 cell cycle arrest and apoptosis smujo.id
WogoninCaov-3 and A2780 (ovarian cancer)Inhibits proliferation, induces apoptosis and cell cycle arrest researchgate.net

Synergistic Effects of this compound with Established Chemotherapies (Preclinical)

Preclinical studies on various natural compounds, including flavonoids, have shown promising synergistic effects when combined with established chemotherapeutic agents. cantargia.commdpi.com This synergy can enhance the efficacy of chemotherapy and potentially reduce chemoresistance through various molecular mechanisms. mdpi.com For example, some polyphenols have been shown to increase the sensitivity of cancer cells to drugs like cisplatin, gemcitabine, and oxaliplatin. cantargia.com The combination of natural compounds with chemotherapy can lead to enhanced tumor growth delay in animal models. nih.gov While specific studies on the synergistic effects of this compound are limited, the broader research on flavonoids suggests a potential for such interactions.

This compound in Anti-inflammatory and Immunomodulatory Research

This compound and other phytochemicals from the Artocarpus species have been investigated for their potential anti-inflammatory and immunomodulatory effects. researchgate.netmdpi.com These natural compounds can influence the immune response and mitigate inflammatory processes through various mechanisms.

Mechanisms of this compound's Immunomodulation

Flavonoids, as a class of compounds, are known to possess immunomodulatory activities. scispace.com They can exert inhibitory effects on the proliferation of both T- and B-lymphocytes. scispace.com For example, extracts from Artocarpus incisus have been shown to have an antiproliferative effect on splenocytes. scispace.com Some flavonoids can also inhibit the production of cytokines, such as interferon-γ and various interleukins, which play crucial roles in regulating immune responses. smujo.id The immunomodulatory effects of natural compounds can involve altering the balance between different subsets of immune cells, such as T helper cells and regulatory T cells. mdpi.com

This compound's Impact on Inflammatory Mediators and Pathways

This compound and related phenolic compounds can suppress the production of key inflammatory mediators. researchgate.netscielo.br Research has shown that compounds like artocarpesin (B1216160) can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net These enzymes are critical in the inflammatory cascade. The anti-inflammatory actions of these compounds are often linked to the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response. scielo.br By modulating these pathways, flavonoids can reduce the expression of pro-inflammatory genes and the subsequent release of inflammatory molecules. scielo.brepain.org

The table below outlines the effects of related compounds on inflammatory mediators.

Compound/ExtractModel SystemEffect on Inflammatory Mediators
ArtocarpesinLPS-stimulated macrophagesSuppressed nitric oxide and prostaglandin E2 production; downregulated iNOS and COX-2 expression researchgate.net
Artocarpus incisus extractMouse peritoneal macrophagesEnhanced lysosomal enzyme activity scispace.com
Flavonoids (general)VariousInhibit cyclooxygenase and lipoxygenase activity scielo.br

This compound's Potential in Antimicrobial and Antiviral Research

Prenylated flavonoids, including those from the Artocarpus genus, have shown a range of biological activities, including antimicrobial and antiviral properties. smujo.idmdpi.com While specific data on this compound's antimicrobial and antiviral spectrum is not extensively detailed in the provided context, the general characteristics of flavonoids suggest potential in this area.

Natural flavonoids are recognized for their ability to inhibit various pathogens. nih.gov The mechanisms of action can be diverse, including the disruption of microbial membranes and the modulation of the host immune response. nih.gov In the context of antiviral research, some flavonoids have been investigated for their ability to interfere with viral entry into host cells or to inhibit viral replication processes. nih.gov For instance, certain peptides derived from natural sources have been shown to disrupt the viral envelope of some viruses. ujpronline.com The broad biological activities of flavonoids make them interesting candidates for further investigation as potential antimicrobial and antiviral agents. mdpi.comfrontiersin.org

This compound's Mechanisms against Pathogenic Microorganisms

The investigation into the antimicrobial properties of this compound, a prenylated flavonoid isolated from Artocarpus elasticus, has yielded specific, yet limited, findings. A key study evaluated the potential of this compound and other related flavonoids against a panel of pathogenic microorganisms.

In this research, the isolated compounds, including this compound, were tested for their ability to inhibit the growth of various bacteria and fungi. The results indicated that this compound did not possess significant antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) greater than 256 µg/mL. researchgate.net Similarly, its antifungal activity was found to be negligible, with an MIC value exceeding 512 µg/mL. researchgate.net Due to this lack of significant direct antimicrobial action in the reported screening, further studies into specific mechanisms of action against these pathogenic microorganisms have not been extensively pursued. The primary focus of research on this compound has consequently shifted to other potential biological activities, such as cytotoxicity against cancer cell lines. researchgate.netmdpi.comsmujo.id

Antiviral Properties and Cellular Targets of this compound

The exploration of this compound's antiviral capabilities is an emerging area, with current research being primarily computational. Prenylated flavonoids, the class of compounds to which this compound belongs, are recognized for their broad biological activities, which has prompted investigation into their potential as antiviral agents. mdpi.compjps.pk

In silico studies, which use computer modeling to predict interactions between molecules, have provided some initial insights. Although direct experimental data on this compound is scarce, studies on structurally similar flavonoids from the Artocarpus genus have been conducted. For instance, the related compound artocarpin (B207796) has been evaluated for its potential to inhibit key viral proteins. One such study used molecular docking to screen prenylated flavonoids against receptors of the SARS-CoV family. researchgate.net These computational models predict how a compound might bind to a viral target, such as a protease, which is essential for viral replication. pjps.pkresearchgate.net For example, the main protease of SARS-CoV was identified as a potential target for compounds like artocarpin. researchgate.net

While these in silico findings suggest that the flavonoid structure found in this compound could theoretically interact with viral components, direct experimental validation is required. Currently, there are no published in vitro or in vivo studies that confirm the antiviral efficacy of this compound or identify its specific cellular or viral targets.

Table 1: Summary of In Silico Antiviral Research on Related Flavonoids This table includes data on compounds structurally related to this compound to provide context, as direct experimental data on this compound is not available.

Compound Virus Target (Protein) Study Type Key Finding Citation
Artocarpin SARS-CoV Main Protease (5RE4) Molecular Docking Showed potential inhibitory activity based on binding affinity. researchgate.net
Artoindonesianin V SARS-CoV Main Protease (5RE4) Molecular Docking Showed potential inhibitory activity based on binding affinity. researchgate.net

Neuroprotective and Central Nervous System Applications of this compound (Preclinical)

The potential for prenylated flavonoids to act on the central nervous system has been a subject of general scientific interest, given their known antioxidant and anti-inflammatory properties. mdpi.com However, preclinical research focusing specifically on this compound for neuroprotective applications remains a largely unexplored field.

This compound's Modulation of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are critical factors in the pathophysiology of many neurodegenerative diseases. frontiersin.orgoaepublish.comnih.govmdpi.com Flavonoids as a chemical class are known for their potential to modulate these processes. mdpi.com Despite this, there is currently no published preclinical research specifically investigating the effects of this compound on neuroinflammatory pathways or its ability to mitigate oxidative stress within the central nervous system. Studies on other natural compounds have demonstrated that targeting these mechanisms can be a viable strategy for neuroprotection. nih.govneurologylive.com However, whether this compound possesses such activities has not been determined experimentally.

Impact of this compound on Neuronal Survival and Function

The ability of a compound to promote the survival and preserve the function of neurons is a key measure of its neuroprotective potential. nih.govoncotarget.com Preclinical studies in this area often involve cell culture models exposed to neurotoxins or animal models of neurodegenerative disease to assess whether a treatment can prevent neuronal death and maintain neural circuit integrity. neurologylive.comnih.gov To date, no preclinical studies have been published that evaluate the direct impact of this compound on neuronal survival or its effects on neuronal function. Therefore, its potential in this therapeutic area remains unknown.

Future Directions and Emerging Research Avenues for Artelastocarpin

Integration of Omics Technologies in Artelastocarpin Research (e.g., Metabolomics, Lipidomics)

The application of omics technologies, such as metabolomics and lipidomics, represents a crucial future direction for this compound research. High-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized biological investigations by providing comprehensive insights into the molecular components of living systems uni.lunih.gov. By integrating multi-omics data, researchers can achieve a holistic understanding of biological systems, leading to the identification of novel biomarkers and therapeutic targets uni.luuni.lu.

For this compound, integrating metabolomics could elucidate the metabolic pathways influenced by the compound, revealing its precise mechanism of action and identifying potential metabolic biomarkers of its efficacy or cellular responses. Metabolomics, specifically, is a key component of high-throughput omics technologies that allows for the comprehensive analysis of small molecule metabolites within biological samples uni.lu. Similarly, lipidomics, while not explicitly detailed in relation to this compound in current literature, could provide insights into how this compound affects lipid profiles and signaling pathways, which are critical in various disease states, including cancer. Future studies leveraging these technologies could involve:

Profiling cellular responses: Analyzing changes in the metabolome and lipidome of cells treated with this compound to identify key metabolic shifts or lipid modulations associated with its cytotoxic effects.

Biomarker discovery: Identifying specific metabolic or lipidomic signatures that correlate with this compound's activity, potentially serving as predictive biomarkers for patient response or disease progression.

Mechanism elucidation: Unraveling complex molecular pathways and networks affected by this compound through the integration of multi-omics data, moving beyond single-target analyses uni.lu.

The data generated from such studies would require sophisticated bioinformatics tools and machine learning techniques to manage and interpret the large, complex datasets uni.luchem960.com.

Nanotechnology-Based Delivery Systems for this compound (Research prototypes)

Nanotechnology-based drug delivery systems (NDDS) offer a promising avenue to overcome inherent challenges associated with natural compounds like this compound, such as poor solubility, low bioavailability, and non-specific targeting uni-mainz.dethegoodscentscompany.comresearchgate.net. NDDS involve the design, characterization, production, and application of nanoscale drug delivery systems, typically ranging from 1 to 100 nanometers in dimension uni-mainz.degoogle.complantaedb.com. These systems are engineered to enhance drug bioavailability and reduce systemic toxicity by ensuring a more potent drug concentration at the target site google.complantaedb.com.

Research prototypes for this compound could explore various nanocarrier platforms, including:

Polymeric nanoparticles: These can encapsulate this compound, improving its solubility and providing controlled release, thereby enhancing its therapeutic index and reducing the frequency of administration uni-mainz.dethegoodscentscompany.com.

Lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers): These systems can offer excellent biocompatibility and biodegradability, potentially improving this compound's absorption and cellular uptake, particularly for hydrophobic compounds uni-mainz.de.

Targeted nanoparticles: Functionalizing nanocarriers with specific ligands (e.g., antibodies, peptides, or aptamers) that recognize receptors overexpressed on cancer cells could enable precise delivery of this compound, minimizing off-target effects and maximizing its cytotoxic potential uni-mainz.dethegoodscentscompany.complantaedb.com.

While specific prototypes for this compound are not detailed in the current literature, the general advancements in NDDS for natural products and anticancer agents suggest a strong potential for developing such systems to optimize this compound's therapeutic delivery.

Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the pharmaceutical industry, offering unprecedented opportunities to accelerate drug discovery and optimize therapeutic compounds ctdbase.orgresearchgate.net. For this compound, AI and ML can be leveraged across several stages of research and development:

Virtual screening and lead optimization: AI algorithms can analyze vast chemical and biological databases to predict this compound's binding affinities, potential interactions with various biological targets, and anticipate its efficacy and toxicity profiles ctdbase.orgresearchgate.net. This can significantly shorten the drug discovery phase by rapidly identifying promising structural modifications or analogs with enhanced activity or reduced side effects researchgate.net.

Mechanism of action prediction: ML models, trained on diverse biological data, can help decipher the intricate molecular mechanisms through which this compound exerts its cytotoxic effects, even predicting novel targets or pathways.

Synthesis route prediction and optimization: AI can suggest possible synthesis routes for this compound or its analogs, facilitating swift lead design and development.

Formulation optimization: AI-driven models can enhance the design of drug carriers, including nanoparticle-based systems, by optimizing their stability, bioavailability, and targeting accuracy researchgate.net.

The application of techniques such as graph neural networks and reinforcement learning can further enhance molecule generation and optimization for this compound and its derivatives.

Exploration of Undiscovered this compound Analogs from Natural Sources

This compound is a prenylated flavonoid derived from Artocarpus elasticus portlandpress.comresearchgate.netebi.ac.ukchem960.comnih.gov. The Artocarpus genus is known to be a rich source of diverse prenylated flavonoids, including compounds like artocarpin (B207796), artoindonesianin V, artonin M, cudraflavone A, cycloartobiloxanthone, artelasticin, carpelastofuran, artelastochromene, artocarpesin (B1216160), cyclocommunin, and artelastin (B1213777) portlandpress.comresearchgate.netebi.ac.uknih.gov. The vast chemical diversity within natural products, particularly from medicinal plants, remains largely unexplored nih.gov.

Future research should focus on:

Bioprospecting: Systematically exploring other species within the Artocarpus genus and related plant families (e.g., Moraceae) for novel this compound analogs or structurally similar compounds. This involves advanced extraction, isolation, and characterization techniques.

Chemotaxonomic studies: Utilizing this compound as a lead compound to guide the discovery of new derivatives within its natural biosynthetic pathways, potentially identifying compounds with improved pharmacological profiles.

Endophytic fungi and associated microorganisms: Investigating the microorganisms associated with Artocarpus plants, as endophytic fungi are known to produce a wide array of bioactive secondary metabolites, some of which may be this compound analogs or possess similar scaffolds.

Structural elucidation of minor components: Focusing on the isolation and characterization of minor prenylated flavonoids from Artocarpus species that might be present in low concentrations but possess significant biological activity.

This exploration could lead to the discovery of new this compound analogs with enhanced potency, selectivity, or novel mechanisms of action, expanding the therapeutic repertoire derived from natural sources.

Addressing Research Gaps and Challenges in this compound Investigations

Despite the promising potential of this compound, several research gaps and challenges need to be addressed to advance its investigation and potential therapeutic development:

Comprehensive Biological Profiling: While cytotoxicity has been reported, a more comprehensive understanding of this compound's full biological spectrum, including its effects on various cellular pathways, in vivo efficacy, and pharmacokinetic properties, is needed. Many studies on natural products face limitations due to the difficulty in isolating and purifying compounds, and their generally low content in plant tissues nih.gov.

Standardization of Extraction and Purification: Developing standardized and scalable methods for the extraction, isolation, and purification of this compound from natural sources is crucial for consistent research and potential industrial application.

Data Complexity and Integration: As multi-omics technologies become more prevalent, managing and integrating the complex, high-volume datasets poses a significant challenge uni.luuni.lu. This requires the development of more sophisticated computational tools and the application of advanced machine learning techniques uni.lu.

Underrepresentation in Databases: A challenge in multi-omics utility is the underrepresentation of diverse populations in genome databases, which can limit the statistical power and generalizability of findings uni.lu. This also extends to comprehensive databases for natural product compounds and their detailed biological activities.

Lack of Expertise: There is a need to foster expertise among biological scientists and clinicians in handling and interpreting multi-omics data and applying advanced computational methods uni.lu.

Ethical Considerations: As AI and advanced technologies become more integrated into drug discovery, ongoing legislative oversight is necessary to ensure their safe, ethical, and unbiased use ctdbase.org.

Addressing these gaps through collaborative, interdisciplinary research will be essential for fully realizing the therapeutic promise of this compound.

Q & A

Q. What methodologies are recommended for isolating and characterizing Artelastocarpin from natural sources?

this compound is typically isolated from Artocarpus elasticus using sequential extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography or HPLC for purification . Structural characterization employs spectroscopic methods: UV-Vis for chromophore identification, NMR (1H and 13C) for skeletal elucidation, and mass spectrometry (MS) for molecular weight confirmation. Ensure purity via HPLC-UV and validate stereochemistry using circular dichroism (CD) if applicable. Early misassignment of its structure highlights the need for cross-validation with X-ray crystallography .

Q. Which in vitro models and assays are commonly used to evaluate this compound’s cytotoxicity?

Standard cytotoxicity assays include MTT, XTT, or resazurin-based assays using human breast cancer (e.g., MCF-7) and renal cancer (e.g., 786-O) cell lines . Dose-response curves (0.1–100 μM) are generated to calculate IC50 values. Include positive controls (e.g., doxorubicin) and normalize viability against solvent-only treated cells. Replicate experiments at least three times, and account for plate-edge effects by randomizing well positions.

Advanced Research Questions

Q. How can researchers resolve contradictions in structural or bioactivity data for this compound?

Discrepancies in structural assignments (e.g., the 1998 misidentification vs. 2001 correction) require comparative spectral analysis and validation via synthetic derivatives or computational modeling (e.g., DFT-NMR) . For conflicting bioactivity data, verify assay conditions (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., apoptosis markers via flow cytometry). Meta-analyses of IC50 values across studies can identify outliers due to methodological variability .

Q. What experimental design considerations are critical for replicating this compound’s reported bioactivity?

Reproducibility hinges on documenting:

  • Cell culture parameters : Media composition, seeding density, and incubation time.
  • Compound handling : Solubility (e.g., DMSO stock stability), storage conditions (−80°C), and freeze-thaw cycles.
  • Assay validation : Include intra- and inter-lab replicates. Use standardized protocols from resources like the Journal of Analytical Chemistry for cytotoxicity assays .

Q. How should researchers analyze contradictory cytotoxicity data between this compound and related flavonoids?

Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values across cell lines and compounds. Investigate off-target effects via kinase profiling or transcriptomic analysis. Dose-response synergism/antagonism with standard chemotherapeutics can be evaluated using Chou-Talalay combination indices .

Q. What advanced techniques elucidate this compound’s mechanism of action in cancer cells?

Mechanistic studies employ:

  • Flow cytometry : Apoptosis (Annexin V/PI staining), cell cycle arrest (propidium iodide).
  • Omics approaches : RNA-seq for differential gene expression, proteomics for target identification.
  • Molecular docking : Predict binding affinity to oncogenic targets (e.g., Bcl-2, EGFR) using AutoDock Vina .

Q. What strategies improve this compound’s bioavailability for in vivo studies?

Nanoformulation (e.g., liposomes, PLGA nanoparticles) enhances solubility and pharmacokinetics. Preclinical pharmacokinetic studies in rodents should measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite profiling. Compare oral vs. intravenous administration to optimize delivery .

Q. How can researchers assess this compound’s synergistic effects with other anticancer agents?

Use combinatorial screening (e.g., 5×5 matrix of concentration gradients) and calculate synergy scores via CompuSyn software. Validate findings with isobologram analysis and in vivo xenograft models. Prioritize compounds with non-overlapping mechanisms (e.g., DNA damage agents + this compound) .

Q. What methodologies identify resistance mechanisms to this compound in cancer cells?

Generate resistant cell lines via chronic exposure (6–12 months) and perform whole-exome sequencing or CRISPR-Cas9 screens to pinpoint mutations. Validate candidates using siRNA knockdown or overexpression models. Cross-resistance profiling against other flavonoids reveals shared pathways .

Q. How do researchers validate this compound’s in vivo efficacy and toxicity?

Use immunocompromised mice (e.g., NOD/SCID) implanted with patient-derived xenografts (PDX). Monitor tumor volume biweekly and assess toxicity via serum biomarkers (ALT, creatinine) and histopathology. Include a pharmacokinetic arm to correlate plasma levels with efficacy. Follow ARRIVE guidelines for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.